molecular formula C24H25N5O3S2 B2984368 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 847402-88-4

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2984368
CAS No.: 847402-88-4
M. Wt: 495.62
InChI Key: CEPBTCZQUHAZGM-UHFFFAOYSA-N
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Description

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a sophisticated synthetic compound designed for chemical biology and pharmaceutical research. Its structure integrates multiple pharmacologically active heterocyclic systems, including a 1,2,4-triazole core, a benzothiazolone moiety, and a tetrahydrofuran-derived acetamide side chain. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its role as a bioisostere for amide and ester bonds [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278224/]. The benzothiazolone unit is a recognized pharmacophore associated with a range of potential therapeutic effects. This specific molecular architecture suggests potential as a protease inhibitor or a modulator of various enzymatic pathways, making it a valuable chemical probe for investigating novel biological targets in areas such as oncology and neurology. The presence of a thioether linkage and a flexible tetrahydrofuran-methylacetamide tail may contribute to its solubility and binding affinity. This product is intended for For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-16-7-2-3-9-18(16)29-21(14-28-19-10-4-5-11-20(19)34-24(28)31)26-27-23(29)33-15-22(30)25-13-17-8-6-12-32-17/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPBTCZQUHAZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NCC3CCCO3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex hybrid molecule that incorporates various pharmacophores known for their biological activity. This article explores its biological activity based on recent studies, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound features a thiazole ring, a triazole moiety, and a tetrahydrofuran substituent, which contribute to its diverse biological activities. The presence of the oxobenzo[d]thiazole fragment is particularly significant due to its established pharmacological relevance.

Antimicrobial Activity

Recent research has demonstrated that derivatives of thiazole and related compounds exhibit significant antimicrobial properties. For instance:

  • Synthesis and Activity : A study synthesized various thiazole derivatives and evaluated their antibacterial activity against several pathogens. The best compounds showed minimal inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL, with compound 3 demonstrating the highest efficacy against Bacillus cereus and Salmonella Typhimurium .
CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Pathogen
30.230.47B. cereus
90.170.23B. cereus
10.230.47E. cloacae

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been supported by studies on related thiazole derivatives:

  • Mechanism of Action : Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various models . The structural features of the compound may enhance its ability to modulate inflammatory pathways.

Anticancer Activity

The anticancer properties of compounds containing thiazole and triazole rings have been widely investigated:

  • Cell Proliferation Inhibition : A study reported that benzothiazole derivatives inhibited the proliferation of cancer cell lines such as A431 and A549, suggesting that similar mechanisms may apply to our compound . The compound's ability to induce apoptosis and cell cycle arrest was also highlighted.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Inflammation Models : In vivo studies demonstrated that compounds with similar structures significantly reduced inflammation in mouse models of arthritis, indicating potential therapeutic applications in chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications at specific positions on the thiazole and triazole rings can enhance biological activity:

  • Substituent Effects : The presence of electron-donating groups at specific positions tends to increase antimicrobial efficacy while certain substitutions may reduce toxicity .

Comparison with Similar Compounds

Key Observations:

The tetrahydrofuran-2-ylmethyl substituent may improve aqueous solubility relative to aromatic groups (e.g., benzyl), as seen in THF-containing analogs from other studies .

Synthetic Methodology :

  • The target compound likely follows a route similar to N-benzyl analogs (), where hydrazide intermediates react with thiocarbonyl derivatives or aldehydes to form the triazole-thioacetamide core . The THF-methyl group is introduced via amidation with (tetrahydrofuran-2-yl)methylamine, contrasting with benzylamine in the N-benzyl analog .

Biological Relevance :

  • Compounds like 9c () and 686771-26-6 () highlight the importance of halogenated or heteroaromatic substituents in enhancing enzyme binding. The target’s benzo[d]thiazole moiety may mimic natural ligands, similar to catechins in tea (), which interact with hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are sparse, comparisons can be drawn:

  • Solubility : The THF group’s oxygen atom may enhance solubility in polar solvents compared to purely aromatic analogs, as seen in THF-based syntheses ().

Q & A

Q. What synthetic routes are commonly employed for 1,2,4-triazole derivatives like this compound?

The core synthesis involves cyclization of thiosemicarbazides or hydrazides. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid forms the thioacetic acid backbone, followed by salt formation using hydroxides (e.g., NaOH) or metal sulfates (e.g., ZnSO₄) . Modifications, such as introducing the tetrahydrofuran-methyl group, may require nucleophilic substitution or coupling reactions under anhydrous conditions .

Q. Which spectroscopic methods are critical for confirming structural integrity?

  • Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide, C-S at ~650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent placement (e.g., o-tolyl protons at δ 6.8–7.2 ppm, tetrahydrofuran protons as a multiplet at δ 1.5–4.0 ppm) .
  • Chromatography (TLC/HPLC) : Ensures purity (>95% by HPLC) .

Q. How is preliminary pharmacological activity assessed for such derivatives?

Initial screening includes:

  • In vitro assays : Antimicrobial (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on HEK-293 cells) .
  • In silico docking : Predicts binding affinity to targets like COX-2 or fungal CYP51 .
  • Acute toxicity studies : LD₅₀ determination in rodents (e.g., OECD 423 guidelines) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
  • Adjust force fields in MD simulations to account for solvent effects or protein flexibility .
  • Re-evaluate assay conditions : Check for false negatives due to poor solubility (use DMSO stocks ≤0.1%) or metabolic instability (e.g., liver microsome testing) .

Q. How can substituent effects (e.g., o-tolyl vs. p-chlorophenyl) be systematically analyzed for SAR?

  • Design analogs with controlled variations (e.g., Hammett σ values for electronic effects, Craig plots for steric parameters) .
  • Use QSAR models : Train on datasets with descriptors like logP, polar surface area, and topological indices .
  • Crystallography : Compare X-ray structures to identify conformational changes (e.g., o-tolyl’s steric hindrance vs. planar phenyl) .

Q. What experimental designs mitigate toxicity while preserving efficacy?

  • Prodrug approaches : Mask reactive groups (e.g., esterify the acetamide) to reduce off-target interactions .
  • Co-crystallization : Improve solubility (e.g., cyclodextrin inclusion complexes) to lower effective doses .
  • Metabolic profiling : Identify toxic metabolites via LC-MS/MS and modify labile sites (e.g., replace thioether with sulfone) .

Q. How are reaction mechanisms elucidated for key steps like triazole cyclization?

  • Kinetic studies : Monitor intermediates via in situ FTIR or NMR .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazides to track nitrogen incorporation .
  • DFT calculations : Map energy barriers for steps like thiolate attack on chloroacetic acid .

Data Analysis and Optimization

Q. What statistical methods address variability in biological replicate data?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response comparisons .
  • Grubbs’ test to identify outliers in IC₅₀ datasets .
  • Machine learning : Apply random forests to classify active/inactive compounds from noisy screening data .

Q. How are synthetic yields optimized for scale-up?

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst (e.g., p-TsOH) .
  • Continuous flow chemistry : Enhances reproducibility for steps like thioether formation .
  • Green chemistry metrics : Optimize E-factor by recycling solvents (e.g., EtOH) .

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